Product packaging for Sodium levulinate(Cat. No.:CAS No. 19856-23-6)

Sodium levulinate

Cat. No.: B011610
CAS No.: 19856-23-6
M. Wt: 139.10 g/mol
InChI Key: LKYPRMXIEUMQOV-UHFFFAOYSA-N
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Description

Contextualizing Sodium Levulinate as a Biomass-Derived Compound

This compound is the sodium salt of levulinic acid (LA), a five-carbon oxocarboxylic acid. cir-safety.orgcir-safety.org Levulinic acid is primarily obtained from the acid hydrolysis of cellulose (B213188), a major component of plant biomass. atamanchemicals.comtiiips.com This process involves breaking down plant-based materials, such as corn, sugarcane, or wood, into their sugar components, which are then converted into levulinic acid. atamanchemicals.com The subsequent neutralization of levulinic acid with sodium hydroxide (B78521) yields this compound. atamanchemicals.comtiiips.com This origin from renewable plant resources classifies this compound as a biomass-derived and renewable product. comertia.com The structural feature of levulinic acid, a 4-keto group, provides unique chemical properties compared to simple alkyl carboxylates. comertia.com

Historical Overview of Levulinic Acid and its Salts in Chemical Research

The history of this compound is rooted in the study of levulinic acid, which was first isolated in the early 19th century. atamanchemicals.com Initially, levulinic acid was derived from the hydrolysis of cellulose and sugar-containing materials like cornstarch. atamanchemicals.com Over time, researchers discovered that levulinic acid could be obtained from various plant sources. atamanchemicals.com Levulinic acid itself has been recognized as a versatile intermediate and is listed as one of the United States Department of Energy's top 12 bioderived feedstocks. ncsu.edu Research into levulinic acid and its derivatives gained attention for their potential as replacements for petroleum-based chemicals. chinimandi.comresearchgate.net The ability to produce levulinic acid from low-cost cellulosic material has been a driving force in exploring its numerous useful derivatives. google.com Early research explored the use of levulinic acid derivatives in applications such as flavoring and plasticizers. google.com

Current Research Trajectories for this compound

Current research involving this compound explores its potential in various applications, building upon its properties as a biomass-derived compound and the versatility of its parent compound, levulinic acid. A significant area of research focuses on its use as a preservative and antimicrobial agent, particularly in the cosmetics and personal care industries. atamanchemicals.comcomertia.comatamankimya.comtypology.com Studies have investigated its effectiveness in preventing microbial contamination in various formulations. atamanchemicals.comcomertia.com Beyond its established uses, recent research has focused on developing cellulose derivatives using this compound as a starting material, showing promise for enhancing the properties of cellulose-based materials in applications like packaging. atamanchemicals.comatamankimya.com The chemical reactions of this compound, including oxidation and reduction, are also areas of ongoing analysis, leading to the production of various derivatives. atamanchemicals.com Research also explores the potential of levulinic acid and its salts, including this compound, as intermediates for pharmaceuticals and other additives. atamanchemicals.com The potential for levulinic acid derivatives in agricultural applications, such as herbicides and fungicides, is also being explored. chinimandi.com Furthermore, studies have investigated the use of this compound to inhibit the growth of specific microorganisms in food products, such as Listeria monocytogenes, without negatively impacting flavor. tiiips.comresearchgate.netresearchgate.nettransparencymarketresearch.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₇NaO₃ comertia.comnih.gov
Molecular Weight138.10 g/mol comertia.comnih.gov
CAS Number19856-23-6 comertia.comnih.gov
AppearanceOff-white granular powder / solid cir-safety.orgcomertia.com
Solubility (Water)Highly soluble (790-805 g/L) cir-safety.orgcomertia.com
Melting Point168-172 °C comertia.com
Log Kow-0.616 (estimated) cir-safety.orgcir-safety.org

Table 2: Reported Cosmetic Use Formulations for Levulinic Acid and this compound (2021 VCRP Data)

CompoundNumber of FormulationsSource
Levulinic Acid98 cir-safety.org
This compound295 cir-safety.org
This compound (Leave-on products)206 cir-safety.org

Note: Data from a specific report, may vary in other surveys.

Research also touches upon the synthesis of levulinate esters from biomass-based feedstocks, highlighting catalytic routes and the effect of reaction conditions. acs.orgacs.org The conversion of levulinic acid into various downstream chemicals, including via reactions involving its carbonyl and carboxyl groups, is a subject of ongoing investigation. researchgate.net

Conventional Chemical Synthesis Routes

Conventional synthesis routes for this compound center around the production of levulinic acid, often from biomass, followed by a straightforward neutralization reaction. atamanchemicals.comtiiips.com

Neutralization of Levulinic Acid with Sodium Hydroxide

The most widely documented method for synthesizing this compound involves the neutralization of levulinic acid (4-oxopentanoic acid) with sodium hydroxide (NaOH). This exothermic reaction typically occurs in an aqueous medium, yielding this compound and water. atamanchemicals.com

The reaction can be represented by the following equation: C₅H₈O₃ + NaOH → C₅H₇NaO₃ + H₂O

Optimization of this neutralization reaction involves controlling several parameters to ensure complete conversion and purity. A 1:1 molar ratio of levulinic acid to NaOH is generally recommended for complete neutralization, as deviations can lead to residual acid or base. While room temperature (20–25°C) is sufficient, industrial processes may operate at slightly elevated temperatures (40–50°C) to enhance reaction kinetics. Maintaining levulinic acid concentrations between 20–30% (w/v) and adding NaOH as a 10–20% (w/v) aqueous solution can help manage viscosity and facilitate mixing.

Industrial-Scale Production Strategies from Biomass Sources

Industrial production of this compound often integrates the production of levulinic acid from renewable biomass feedstocks, followed by neutralization. atamanchemicals.com This two-step approach aligns with principles of sustainable chemistry.

The process typically begins with the acid-catalyzed hydrolysis of cellulose-rich biomass materials like corn stover or bagasse. Sulfuric acid (1–5% w/w) at temperatures between 150–200°C is commonly used to break down cellulose into intermediate compounds, primarily 5-hydroxymethylfurfural (B1680220) (HMF), which is then rehydrated to form levulinic acid and formic acid. scielo.br Other acids, such as hydrochloric acid, can also be used as catalysts for the conversion of cellulose to levulinic acid. aidic.it

Following the production and purification of levulinic acid, it is neutralized with sodium hydroxide. tiiips.com The resulting this compound solution can then be subjected to purification steps, such as filtration and crystallization, often via vacuum evaporation, to obtain the final solid product. tiiips.com Industrial yields for this process can typically reach 85–90% with purity exceeding 98%.

Biomass sources for levulinic acid production are diverse and include agricultural residues, wood, and dedicated energy crops. The choice of biomass and the specific hydrolysis conditions influence the yield and purity of the resulting levulinic acid.

Here is a summary of typical conditions for biomass hydrolysis to levulinic acid:

ParameterTypical RangeNotes
Acid CatalystSulfuric acid, Hydrochloric acidConcentration typically 1-5% w/w
Temperature150–200°CAffects reaction rate and byproduct formation
Reaction TimeVaries depending on biomass & acidOptimized for maximum yield
FeedstockCellulose-rich biomassCorn stover, bagasse, wood, etc.

Advanced Synthesis Techniques

Beyond conventional methods, advanced techniques are being explored to improve the efficiency, selectivity, and sustainability of this compound production, particularly focusing on the upstream production of levulinic acid.

Reactive Extraction Approaches from Fermentation

Levulinic acid can also be produced through microbial fermentation, often utilizing sugars derived from biomass. google.comechemi.com However, the concentration of levulinic acid in fermentation broths is typically low, posing a challenge for efficient recovery. srce.hrresearchgate.net Reactive extraction is an attractive technique for separating organic acids like levulinic acid from dilute aqueous solutions, including fermentation broths. srce.hrresearchgate.net

This method involves using an organic phase containing a reactive extractant that can selectively complex with levulinic acid. srce.hrresearchgate.net This complexation facilitates the transfer of levulinic acid from the aqueous fermentation broth to the organic phase. srce.hr Examples of extractants studied for levulinic acid include tri-n-butyl phosphate, trioctylamine (B72094) (TOA), and trioctylmethylammonium chloride, often diluted in solvents like 1-octanol. srce.hrresearchgate.net

One reported approach involves extracting levulinic acid produced via microbial fermentation (e.g., using Aspergillus niger) with tri-n-octylamine (TOA) in 1-octanol. Following extraction, the levulinic acid in the organic phase can be neutralized with NaOH, yielding this compound with reported efficiencies of up to 92%. Reactive extraction can enhance fermentation performance by reducing product inhibition and yielding a more concentrated product stream for subsequent neutralization. researchgate.net

Microwave-Assisted Synthetic Pathways

Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering advantages such as rapid heating, reduced reaction times, and potentially higher yields compared to conventional heating methods. Microwave-assisted synthesis is being explored for the production of levulinic acid from biomass. researchgate.netresearchgate.net

Studies have investigated the microwave-assisted conversion of various biomass feedstocks, including agricultural wastes, into levulinic acid using different catalysts, including organic acids and metal salts. researchgate.net Optimized conditions under microwave irradiation, such as temperature, time, catalyst concentration, and biomass loading, have been explored to maximize levulinic acid yield. researchgate.net For example, microwave-assisted synthesis using maleic acid and aluminum sulfate (B86663) as catalysts has shown promising yields of levulinic acid from biomass like mandarin peel. researchgate.net

Enzymatic Hydrolysis in Levulinic Acid Production

Enzymatic hydrolysis offers a milder and more environmentally friendly alternative to acid hydrolysis for breaking down biomass into fermentable sugars, which can then be converted to levulinic acid. aidic.itfrontiersin.org Cellulase and hemicellulase (B13383388) enzymes are used to depolymerize cellulose and hemicellulose into glucose and other monosaccharides. frontiersin.org

While enzymatic hydrolysis is primarily a step in obtaining the sugar precursors for levulinic acid production (either through subsequent chemical conversion or fermentation), it plays a crucial role in sustainable biomass utilization. frontiersin.orggoogle.com Factors affecting the efficiency of enzymatic hydrolysis include temperature, pH, enzyme-to-substrate ratio, and biomass pretreatment. frontiersin.org

Here is a table summarizing some aspects of different levulinic acid production methods relevant to this compound synthesis:

MethodKey CharacteristicsAdvantagesChallenges
Acid Hydrolysis of BiomassHigh temperature, mineral acid catalystsWell-established, can handle various biomassHarsh conditions, byproduct formation, corrosion
FermentationMicrobial conversion of sugarsMilder conditions, potentially higher selectivityLow product concentration, separation challenges
Reactive ExtractionSelective separation using extractantsEfficient recovery from dilute solutionsSelection of suitable extractant, solvent recovery
Microwave-Assisted SynthesisRapid heating, reduced reaction timeEnergy efficient, potentially higher yieldsScaling up, uniform heating
Enzymatic HydrolysisEnzyme catalysts, milder conditionsEnvironmentally friendly, lower energy inputSlower reaction rates, enzyme cost, pretreatment needs

Optimization of Reaction Parameters in Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound synthesis . The neutralization of levulinic acid with sodium hydroxide is a key step where parameters can be controlled .

Yield Enhancement and Byproduct Minimization

Yield enhancement in this compound synthesis is closely linked to efficient levulinic acid production and its subsequent complete neutralization. A 1:1 molar ratio of levulinic acid to sodium hydroxide is typically employed to ensure complete neutralization and prevent the presence of residual acid or base .

Industrial synthesis often integrates the production of levulinic acid from renewable biomass, followed by neutralization . This approach aligns with sustainable chemistry principles . The hydrolysis of cellulose-rich feedstocks using acid catalysts like sulfuric acid at elevated temperatures converts cellulose to levulinic acid via the intermediate 5-HMF .

Byproducts, such as humins (polymeric byproducts), can form during the acid-catalyzed hydrolysis of biomass to levulinic acid scispace.com. Minimizing these byproducts is essential for obtaining a purer levulinic acid stream for neutralization . Decolorization and purification steps, such as resin adsorption and activated carbon treatment, are employed in industrial protocols to remove humins from crude levulinic acid hydrolysates . Resin adsorption can remove a significant percentage of humins, and activated carbon can further improve decolorization .

Research into the synthesis of levulinate esters, which are related to levulinic acid, also highlights the importance of optimizing reaction conditions like temperature, catalyst amount, and reaction time to achieve high yields and minimize byproducts mdpi.comresearchgate.netacs.org. For instance, in the synthesis of hexyl levulinate, optimizing the molar ratio of acid to alcohol to catalyst led to a high levulinic acid conversion mdpi.com. Similarly, studies on producing levulinate esters from biomass emphasize the need to control temperature and catalyst loading to enhance product yield and selectivity and minimize byproduct formation acs.org.

Data from research on levulinic acid production from groundnut shells using Taguchi orthogonal array design showed that optimizing parameters like reaction temperature, reaction time, and acid concentration significantly impacted the levulinic acid yield ajol.info. The highest yield of 74.54% was obtained under specific conditions of temperature, time, and acid concentration ajol.info.

Here is a sample table illustrating the impact of hydrolysis conditions on levulinic acid yield, based on research findings:

FeedstockAcid CatalystTemperature (°C)Time (h)LA Yield (%)
Corn Stover3% H₂SO₄180345–50
Bagasse4% H₂SO₄170440–45
Microcrystalline Cellulose2% H₂SO₄2002.555–60

Purity Control in Industrial and Laboratory Settings

Purity control is paramount for this compound, especially considering its use in various industries, including cosmetics and food ontosight.aiatamankimya.com. In industrial settings, high purity (>98%) is typically achieved through neutralization followed by crystallization . Vacuum evaporation is often used to obtain crystalline this compound after neutralization . Recrystallization from solvents like ethanol (B145695) or water can further enhance purity to over 99% .

Purity can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or titration . These methods allow for the quantification of this compound and the detection of impurities.

In laboratory settings, similar principles of controlled reaction conditions and purification steps are applied to ensure product purity. Research on the synthesis of cellulose derivatives, such as this compound cellulose, highlights the importance of reaction conditions and purification methods to obtain products with desired properties and purity researchgate.net. While this specific example is for a derivative, it underscores the general need for careful control in laboratory synthesis.

The presence of impurities like humins in the precursor levulinic acid significantly impacts the purity of the final this compound . Effective removal of these byproducts through methods like resin adsorption and activated carbon treatment is therefore a critical aspect of purity control in industrial production .

Specifications for food-grade levulinic acid, the precursor to this compound, require a minimum purity of 97% cir-safety.org. This highlights the stringent purity requirements for applications where this compound might be used, emphasizing the importance of robust purification processes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23662139
Levulinic Acid11579
5-hydroxymethylfurfural69305
Sodium hydroxide14797

Note: The PubChem CID for this compound is also listed as 3087766 in one source atamankimya.com, but 23662139 is consistently provided by PubChem itself and other sources ontosight.aicymitquimica.comwikidata.orgnih.gov. CID 23662139 corresponds to the sodium salt of 4-oxopentanoic acid, which is this compound. CID 3087766 seems to be associated with a different InChIKey according to PubChem data, although the name "this compound" is listed as a synonym. Based on multiple sources and the direct PubChem link, 23662139 appears to be the primary and most accurate CID for this compound (C₅H₇NaO₃).this compound (C₅H₇NaO₃) is the sodium salt of levulinic acid (LA), a versatile platform chemical often derived from biomass ontosight.aicymitquimica.com. Its synthesis primarily involves the neutralization of levulinic acid with sodium hydroxide ontosight.ai. Levulinic acid itself is commonly produced through the acid-catalyzed hydrolysis of biomass-derived carbohydrates like glucose or fructose (B13574) . This process typically proceeds via the formation of 5-hydroxymethylfurfural (5-HMF), which is then rehydrated to yield levulinic acid . The conversion of levulinic acid to this compound is achieved by reacting it with sodium hydroxide .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NaO3 B011610 Sodium levulinate CAS No. 19856-23-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19856-23-6

Molecular Formula

C5H8NaO3

Molecular Weight

139.10 g/mol

IUPAC Name

sodium;4-oxopentanoate

InChI

InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);

InChI Key

LKYPRMXIEUMQOV-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)CCC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)CCC(=O)O.[Na]

Other CAS No.

19856-23-6

Pictograms

Corrosive; Irritant

Related CAS

123-76-2 (Parent)

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Sodium Levulinate

Optimization of Reaction Parameters in Synthesis

Optimizing reaction parameters is a critical aspect of achieving high yields and purity in sodium levulinate synthesis . The neutralization reaction between levulinic acid and sodium hydroxide (B78521) is a key stage where precise parameter control is exercised .

Yield Enhancement and Byproduct Minimization

Enhancing the yield of this compound is intrinsically linked to the efficient production of levulinic acid and its subsequent complete conversion to the sodium salt. Stoichiometric control is vital, with a 1:1 molar ratio of levulinic acid to sodium hydroxide typically used to ensure complete neutralization and avoid the presence of unreacted acidic or basic components .

Industrial production frequently integrates the generation of levulinic acid from renewable biomass sources before the neutralization step . This integrated approach aligns with principles of sustainable chemistry . The hydrolysis of biomass feedstocks rich in cellulose (B213188), utilizing acid catalysts such as sulfuric acid under elevated temperatures, facilitates the conversion of cellulose into levulinic acid, with 5-HMF as an intermediate .

The formation of byproducts, particularly humins (polymeric degradation products), is a challenge during the acid-catalyzed hydrolysis of biomass to produce levulinic acid scispace.com. Minimizing the formation of these byproducts is essential for obtaining a cleaner levulinic acid stream, which in turn contributes to the purity of the final this compound product . Industrial processes incorporate decolorization and purification techniques, such as adsorption using resins and treatment with activated carbon, to remove humins from the crude levulinic acid hydrolysate . Resin adsorption can effectively remove a substantial portion of humins, and activated carbon treatment further enhances decolorization .

Research focused on the synthesis of levulinate esters, compounds related to levulinic acid, also underscores the significance of optimizing reaction conditions, including temperature, catalyst concentration, and reaction duration, to achieve high product yields and minimize unwanted byproducts mdpi.comresearchgate.netacs.org. For instance, studies on hexyl levulinate synthesis demonstrated that optimizing the molar ratio of reactants and catalyst led to high levulinic acid conversion mdpi.com. Similarly, investigations into producing levulinate esters from biomass highlight the necessity of controlling temperature and catalyst loading to improve product yield and selectivity while reducing byproduct formation acs.org.

Studies on the production of levulinic acid from groundnut shells, employing a Taguchi orthogonal array design for optimization, revealed a significant impact of reaction temperature, reaction time, and acid concentration on the levulinic acid yield ajol.info. The highest reported yield of 74.54% was achieved under specific optimized conditions ajol.info.

The following table presents illustrative data on the influence of hydrolysis conditions on levulinic acid yield, based on reported research findings:

FeedstockAcid CatalystTemperature (°C)Time (h)LA Yield (%)
Corn Stover3% H₂SO₄180345–50
Bagasse4% H₂SO₄170440–45
Microcrystalline Cellulose2% H₂SO₄2002.555–60

This data indicates that the choice of feedstock, acid catalyst concentration, reaction temperature, and duration are critical parameters in the initial stage of levulinic acid production, which directly influences the efficiency of the subsequent this compound synthesis.

Purity Control in Industrial and Laboratory Settings

Maintaining high purity is essential for this compound, particularly given its applications in sensitive areas like cosmetics and food products ontosight.aiatamankimya.com. In industrial production, achieving high purity, typically exceeding 98%, involves the neutralization step followed by crystallization . Vacuum evaporation is a common technique used to obtain crystalline this compound after neutralization . Further purification to over 99% purity can be achieved through recrystallization using solvents such as ethanol (B145695) or water .

Analytical techniques like High-Performance Liquid Chromatography (HPLC) or titration are employed to verify purity . These methods enable the accurate quantification of this compound and the identification and measurement of impurities.

In laboratory settings, similar principles of controlled synthesis conditions and purification procedures are applied to ensure the purity of the product. Research on the synthesis of derivatives, such as this compound cellulose, emphasizes the importance of specific reaction conditions and purification methods to obtain products with desired purity levels researchgate.net. Although this example pertains to a derivative, it highlights the general necessity for meticulous control in laboratory-scale synthesis.

The presence of impurities, such as humins carried over from the levulinic acid production stage, significantly impacts the purity of the final this compound . Therefore, effective removal of these byproducts through methods like resin adsorption and activated carbon treatment is a crucial aspect of purity control in industrial-scale synthesis .

For applications requiring high standards, such as in the food industry, the precursor levulinic acid is specified to have a minimum purity of 97% cir-safety.org. This underscores the stringent purity requirements for this compound used in various products and emphasizes the importance of robust purification processes throughout the synthesis chain.

Chemical Reactivity and Derivatization Studies of Sodium Levulinate

Fundamental Chemical Transformations

The inherent functional groups within the sodium levulinate molecule, specifically the ketone carbonyl and the carboxylate anion, are key sites for chemical transformations.

Oxidation Pathways and Resulting Products

Oxidation of this compound can lead to the cleavage of the carbon chain. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be employed atamanchemicals.comatamanchemicals.com. The primary products identified from the oxidation of this compound are sodium acetate (B1210297) and sodium formate (B1220265) atamanchemicals.comatamanchemicals.com.

Reduction Reactions and Derivative Formation

Reduction reactions primarily target the ketone functional group of this compound. Reducing agents like sodium borohydride (B1222165) can be used to convert this compound into various reduced derivatives of levulinic acid atamanchemicals.comatamanchemicals.comnih.gov. One such derivative is 4-hydroxypentanoate (B1260314), which can be formed through the reduction of levulinate nih.govresearchgate.net. Research indicates that this reduction can be catalyzed by NADH- and/or NADPH-dependent dehydrogenases in biological systems nih.gov. The reduction of levulinate to 4-hydroxypentanoate has been observed in perfused rat livers and is potentially a side reaction of (R)-3-hydroxybutyrate dehydrogenase nih.govresearchgate.net.

Investigation of Substitution Mechanisms

This compound can participate in substitution reactions, particularly in the context of forming cellulose (B213188) derivatives atamanchemicals.comatamanchemicals.com. These reactions often involve reagents like alkyl halides and are typically conducted under basic conditions atamanchemicals.comatamanchemicals.com. The carboxylate anion of this compound can act as a nucleophile in certain substitution reactions.

Synthesis and Characterization of Novel Derivatives

Research efforts have focused on synthesizing novel derivatives of this compound to expand its potential applications.

Cellulose-Based Levulinate Ethers (e.g., this compound Cellulose)

Cellulose-based levulinate ethers, such as this compound cellulose (SLC), have been synthesized as new cellulose derivatives nsf.govresearchgate.nettennessee.educolab.ws. These derivatives are being explored as analogs for existing materials like carboxymethyl cellulose (CMC) nsf.govresearchgate.nettennessee.edu.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a key approach for preparing this compound cellulose nsf.govresearchgate.nettennessee.edu. This reaction typically involves the reaction between sodium hydroxide-treated cellulose and a brominated levulinic acid derivative in a suitable medium, such as aqueous iso-propanol nsf.govresearchgate.nettennessee.edu.

Studies have investigated the synthesis of this compound cellulose with varying degrees of substitution using heterogeneous phase Williamson ether synthesis nsf.gov. The reaction between sodium hydroxide-treated cellulose and a mixture of 5-bromolevulinic acid and 3-bromolevulinic acid has been explored under both thermal and microwave conditions nsf.govresearchgate.net. Thermal reactions, specifically at 90 °C for extended periods (e.g., 24 hours), have shown higher yields and degrees of substitution compared to microwave synthesis nsf.govresearchgate.net.

Characterization of the resulting this compound cellulose has been performed using techniques such as FT-IR, TG–DTA, X-ray diffraction, and proton NMR nsf.govresearchgate.nettennessee.edu. The degree of substitution in these cellulose ether derivatives can be determined using methods like the ASTM D1439-03 method nsf.govresearchgate.net.

Research findings on the synthesis of this compound cellulose highlight the influence of reaction conditions on yield and degree of substitution. The following table summarizes some reported findings:

Reaction ConditionsYield (%)Degree of Substitution (DS)
Thermal, 90 °C, 3 hours-0.48
Thermal, 90 °C, 24 hours940.86
Microwave, 120 seconds (approximate, from snippet)-0.32

Note: Yield data for the 3-hour thermal reaction and microwave reaction were not explicitly available in the provided snippets, only the degree of substitution.

These studies demonstrate the successful application of the Williamson ether synthesis for the functionalization of cellulose with levulinate groups, yielding materials with potential for various applications.

Influence of Reaction Conditions on Degree of Substitution

The degree of substitution (DS) in cellulose derivatives, such as this compound cellulose (SLC), is significantly influenced by reaction conditions. researchgate.netnsf.govtennessee.edulu.se For instance, in the Williamson ether synthesis of SLC from sodium hydroxide-treated cellulose and brominated levulinic acid, both thermal and microwave conditions have been explored. researchgate.netnsf.govtennessee.edu

Studies have shown that thermal reactions carried out at 90 °C can yield SLC products with varying DS values depending on the reaction time. researchgate.netnsf.govtennessee.edu For example, reactions at 90 °C for 3 hours resulted in a DS of 0.48, while extending the reaction time to 24 hours increased the DS to 0.86. researchgate.netnsf.govtennessee.edu Microwave synthesis, in comparison, yielded a lower DS of 0.32. researchgate.netnsf.govtennessee.edu This indicates that longer reaction times under thermal conditions can lead to a higher degree of substitution in SLC synthesis. researchgate.netnsf.govtennessee.edu

Here is a table summarizing the influence of reaction conditions on the degree of substitution in a specific synthesis of this compound cellulose:

Reaction TypeTemperature (°C)Time (h)Degree of Substitution (DS)
Thermal9030.48
Thermal90240.86
Microwave-~0.033 (120 s)0.32

(Data compiled from references researchgate.netnsf.govtennessee.edu)

The method used for cellulose derivatization can also impact the yield and DS. nsf.gov Oil-bath heating has been reported to give better yields than microwave conditions in the synthesis of this compound cellulose. nsf.gov The highest yield (94%) and a reasonable DS (0.86) were obtained under oil bath heating at 90 °C for 24 hours. nsf.gov

Structural and Thermal Characterization of Cellulose Derivatives

This compound cellulose and other cellulose derivatives are characterized using various analytical techniques to understand their structure and thermal properties. researchgate.netnsf.govtennessee.edu Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, thermogravimetric analysis-differential thermal analysis (TG-DTA), X-ray diffraction, and proton NMR spectroscopy are commonly employed. researchgate.netnsf.govtennessee.edu

FT-IR spectroscopy can confirm the successful grafting of levulinate groups onto the cellulose backbone by identifying characteristic functional group vibrations. researchgate.netnsf.gov TG-DTA provides information about the thermal stability and degradation behavior of the cellulose derivatives. researchgate.netnsf.govtennessee.edu For instance, pyrolysis of this compound cellulose at 650 °C in air has been shown to leave a white residue identified as anhydrous sodium carbonate. nsf.gov X-ray crystallography can be used to assess changes in the crystallinity of cellulose after derivatization. researchgate.netnsf.govtennessee.edu Studies have indicated that derivatization with this compound does not cause a significant change in the Segal crystallinity index. nsf.gov Proton NMR spectroscopy helps in determining the degree of substitution and confirming the structure of the modified cellulose by analyzing the chemical shifts of protons in the levulinate and cellulose units. researchgate.netnsf.govtennessee.edu For SLC, the -CH2-CO and -CH3 groups of the levulinate pendant groups are typically observed between 1.8 and 2.6 ppm in the proton NMR spectrum. nsf.gov

Exploration of Cross-linking Potential for Material Modification

The chemical structure of this compound cellulose presents opportunities for cross-linking, which can modify the material properties. nsf.gov The presence of a ketone carbonyl group in the levulinate appendix of SLC is particularly relevant for exploring cross-linking potential. nsf.gov This functional group is not present in derivatives like carboxymethyl cellulose, offering a distinct advantage for further modifications. nsf.gov

The ketone group can participate in reactions with suitable cross-linking agents, such as polyamines, to form covalent linkages between cellulose chains. nsf.gov This cross-linking can lead to the formation of networks, potentially enhancing the mechanical strength, thermal stability, and other properties of the cellulose-based material. nsf.govnih.gov The ability to cross-link via the levulinate moiety provides a pathway for developing new sustainable macromolecular materials with tailored properties for various applications. nsf.gov

Other Platform Chemical Intermediates (e.g., γ-Valerolactone)

Levulinic acid, from which this compound is derived, is recognized as a key platform chemical that can be converted into a variety of value-added products and intermediates. mdpi.comresearchgate.netatamanchemicals.comresearchgate.net One significant intermediate is γ-valerolactone (GVL). researchgate.netatamanchemicals.comresearchgate.netacs.orgmdpi.com GVL is a versatile biomass-derived chemical with potential applications as a sustainable solvent, a fuel additive, and a building block for renewable polymers and fuels. acs.orgmdpi.com

The production of GVL from levulinic acid typically involves hydrogenation. atamanchemicals.comresearchgate.netacs.orgmdpi.combohrium.com This can be achieved through various catalytic processes, including catalytic transfer hydrogenation using liquid renewable hydrogen sources like alcohols. researchgate.netacs.org The conversion of methyl levulinate, an ester of levulinic acid, to GVL through hydrogenation has also been studied using different catalysts, including non-noble metals. bohrium.com

Levulinic acid can be converted to GVL via intermediates such as 4-hydroxypentanoic acid. bohrium.com The cyclization of 4-hydroxypentanoic acid then yields GVL. bohrium.com Research focuses on developing efficient and selective catalytic systems for this transformation, including the use of heterogeneous catalysts. atamanchemicals.comresearchgate.netacs.orgbohrium.com

Aminolevulinic Acid Synthesis from Levulinic Acid Precursors

Aminolevulinic acid (ALA), also known as 5-aminolevulinic acid, is another important compound that can be synthesized from levulinic acid precursors. researchgate.netresearchgate.netnih.govgoogle.com ALA is an endogenous non-proteinogenic amino acid that plays a crucial role in the biosynthesis of porphyrins, including heme in mammals and chlorophyll (B73375) in plants. wikipedia.org It has applications in medicine, particularly in cancer delineation for fluorescence-guided surgery, and also exhibits herbicidal activity. google.comwikipedia.org

One route for synthesizing ALA involves using levulinic acid or its esters as starting materials. nih.govgoogle.comrsc.org A reported method for synthesizing ALA as its hydrochloride salt (DALA·HCl) starts from levulinic acid. google.com This process can involve the synthesis of methyl 5-bromolevulinate from levulinic acid and bromine in methanol (B129727). nih.gov The reaction of bromine with levulinic acid can produce a mixture of bromo isomers, and the desired methyl 5-bromolevulinate can be obtained after separation. nih.gov

Further steps in the synthesis of ALA from brominated levulinate esters can involve amination and hydrolysis. google.comrsc.org For example, a process describes using an alkali metal diformylamide and a lower alkyl 5-bromolevulinate in an organic solvent to form an N,N-diformylamino derivative, which is then hydrolyzed with an inorganic acid to yield the ALA acid addition salt. google.com More recent research has explored the use of copper bromide as a brominating reagent for methyl levulinate, followed by ammoniation and hydrolysis, to achieve ALA in high yield and purity. rsc.org

Methyl Levulinate Production and its Role as a Fuel Additive

Methyl levulinate (ML) is an ester of levulinic acid that has gained attention for its potential as a fuel additive. researchgate.netresearchgate.netresearchgate.netiium.edu.myuts.edu.au Alkyl levulinates, including methyl levulinate, are considered promising biobased fuel additives due to properties such as flash point stability, moderate flow characteristics, high lubricity, low sulfur content, and low toxicity. researchgate.net They can be used as oxygenated fuel additives or as blending components in biodiesel. researchgate.netresearchgate.net The addition of oxygenated additives like alkyl levulinates to transportation fuels can enhance combustion efficiency and reduce emissions of greenhouse gases and particulate matter. iium.edu.myuts.edu.au

Methyl levulinate can be produced from levulinic acid through esterification or alcoholysis reactions. atamanchemicals.comresearchgate.net These reactions can be catalyzed by acids or metal salts. researchgate.netresearchgate.net Studies have investigated the acid-catalyzed esterification of levulinic acid with methanol to produce methyl levulinate. researchgate.net The direct conversion of biomass, such as softwood bark, to methyl levulinate using a metal salt catalyst in methanol has also been explored, suggesting a potential for low-cost production. researchgate.netresearchgate.netuts.edu.au

Research into the production of methyl levulinate focuses on optimizing catalytic synthesis and reaction conditions to improve yield. researchgate.net Factors such as temperature, reaction time, and catalyst concentration influence the conversion of levulinic acid into methyl levulinate. researchgate.net For instance, a kinetic study on the methyl esterification catalyzed by aluminum sulfate (B86663) examined the effect of temperature (120, 140, and 160 °C) and reaction time (30, 60, 120, and 180 min) on the conversion of levulinic acid to methyl levulinate. researchgate.net

The role of methyl levulinate as a fuel additive stems from its ability to improve fuel properties and performance. researchgate.netresearchgate.net Alkyl levulinates have properties comparable to biodiesel. researchgate.net Methyl levulinate, specifically, has been assessed for its low toxicity, high lubricity, and flash point stability when used as a fuel additive. researchgate.net

Mechanistic Investigations of Antimicrobial and Biochemical Actions

Biochemical Pathways and Metabolic Interactions

Research on Enzyme Inhibition by Sodium Levulinate

Research suggests that compounds classified as enzyme inhibitors, which can prevent the normal substrate-enzyme combination and catalytic reaction, include this compound nih.gov. One study indicated that this compound inhibits liver cells from producing cholesterol esters in animal experiments biosynth.com.

Endogenous Microbial Transformation of Levulinic Acid Components

Levulinic acid, the precursor to this compound, can be metabolized by microorganisms. The microbial metabolic pathway for levulinic acid has been largely deciphered in certain bacteria, such as Pseudomonas putida KT2440 researchgate.netfrontiersin.orgresearchgate.netescholarship.orgjmb.or.kr. In P. putida KT2440, levulinic acid catabolism involves a seven-gene operon (lvaABCDEFG) researchgate.netresearchgate.netescholarship.orgjmb.or.krnih.gov. This pathway transforms levulinic acid into intermediates such as levulinyl-CoA, 4-hydroxyvaleryl-CoA, and 4-phosphovaleryl-CoA, eventually yielding 3-hydroxyvaleryl-CoA escholarship.orgjmb.or.krnih.gov. The 3-hydroxyvaleryl-CoA can then be further oxidized through β-oxidation to produce acetyl-CoA and propionyl-CoA jmb.or.krnih.gov.

Studies have also explored the potential for engineered microorganisms, such as Escherichia coli, to metabolize levulinic acid when expressing the relevant enzymes from the P. putida operon researchgate.netnih.govresearchgate.netresearchgate.net. This highlights the potential for microbial conversion of levulinic acid into various valuable chemicals nih.govresearchgate.netresearchgate.netnih.gov.

The levulinic acid component can also be transformed by naturally occurring microbes into other substances, including trehalose (B1683222) atamanchemicals.compaulaschoice.it.

Table 1: Key Enzymes and Intermediates in Levulinic Acid Catabolism in Pseudomonas putida KT2440

StepTransformationEnzyme(s) Involved (from lva operon)Intermediate(s) Formed
1Levulinic acid activationLvaELevulinyl-CoA
2Reduction of Levulinyl-CoALvaD4-hydroxyvaleryl-CoA
3Phosphorylation of 4-hydroxyvaleryl-CoALvaAB4-phosphovaleryl-CoA
4Dephosphorylation of 4-phosphovaleryl-CoALvaCPentenoyl-CoA (likely 3-pentenoyl-CoA)
5Hydration of Pentenoyl-CoANot explicitly mentioned in search results for this step3-hydroxyvaleryl-CoA
6β-oxidation of 3-hydroxyvaleryl-CoANot explicitly mentioned in search results for this stepAcetyl-CoA, Propionyl-CoA

Table 2: Microbial Conversion Products of Levulinic Acid

MicroorganismLevulinic Acid Conversion Product(s)Reference(s)
Pseudomonas putida KT2440Acetyl-CoA, Propionyl-CoA, Polyhydroxyalkanoates researchgate.netescholarship.orgnih.govresearchgate.net
Engineered Escherichia coliAcetyl-CoA, Propionyl-CoA researchgate.netnih.govresearchgate.net
Naturally occurring microbesTrehalose atamanchemicals.compaulaschoice.it
Engineered Saccharomyces cerevisiaeCompounds in medicine and pesticides researchgate.net
Mixed microbial cultureLevulinic acid (accumulation) frontiersin.org

Advanced Applications Research in Diverse Scientific Disciplines

Food Science and Preservation Technologies

Sodium levulinate has garnered attention in food science for its role in inhibiting microbial growth, thereby extending the shelf life of food products. Its application in food preservation technologies is an active area of research.

Studies have demonstrated the effectiveness of this compound in controlling the growth of spoilage bacteria and foodborne pathogens in various food matrices. Research involving fresh pork and turkey sausage showed that both 1.4% and 2.7% concentrations of this compound inhibited the growth of aerobic microorganisms during storage compared to control samples. fishersci.be Specifically, 1.4% this compound was found to be as inhibitory to microbial growth as a higher concentration (2.7%) of sodium lactate (B86563) in these sausage products. fishersci.be

Furthermore, the addition of this compound in ready-to-eat (RTE) meats, such as bologna and turkey roll, has been shown to be effective at inhibiting the growth of spoilage bacteria and Listeria monocytogenes. wikidata.orgsci-hub.se In cooked turkey rolls and bologna, adding 2% or more this compound to turkey roll and 1% or more to bologna completely prevented the growth of L. monocytogenes during 12 weeks of refrigerated storage. wikidata.org The combination of levulinic acid (from which this compound is derived) and sodium dodecyl sulfate (B86663) (SDS) has also shown promise in its antimicrobial efficacy against bacteria and viruses on food and non-food surfaces. fishersci.bewikipedia.org

Comparative studies have evaluated the antimicrobial performance of this compound against commonly used food preservation agents like sodium lactate and sodium diacetate. In fresh pork and turkey sausage, 1.4% this compound exhibited comparable inhibitory effects on microbial growth to 2.7% sodium lactate. fishersci.be

Research on the control of Listeria monocytogenes in RTE meats indicated that this compound was at least as effective as the industry standards of sodium lactate or a combination of sodium lactate and sodium diacetate in inhibiting the outgrowth of this pathogen during refrigerated storage. wikidata.orgresearchgate.net Specifically, this compound used at 2% and 3% concentrations was more effective at inhibiting the growth of L. monocytogenes in turkey product compared to sodium lactate alone or sodium lactate combined with sodium diacetate. sci-hub.se

Efficacy in Inhibiting Spoilage Microorganisms in Food Matrices

Materials Science and Polymer Chemistry

This compound and its parent compound, levulinic acid, are recognized as valuable bio-based building blocks with potential applications in materials science and polymer chemistry, particularly in the development of sustainable materials.

Levulinic acid, a biomass-derived platform chemical, serves as a precursor for synthesizing various chemical compounds, including those used in biodegradable plastics and solvents. fishersci.fiunesp.brsigmaaldrich.com Derivatives of levulinic acid, such as alkyl levulinates, are explored for their use as solvents and additives in various industries. fishersci.sefishersci.fiuni.lu The sustainable production of these levulinate derivatives from biomass feedstocks is a key area of research in biorefineries. fishersci.sefishersci.fiuni.lu

This compound has been investigated for its potential to enhance the properties of bio-based materials. Recent research has focused on synthesizing cellulose (B213188) derivatives using this compound as a starting material, showing promising results for improving the properties of cellulose-based materials utilized in applications like packaging. fishersci.fiwikipedia.org A study in 2023 detailed the synthesis and characterization of a new cellulose ether derivative, "this compound cellulose," highlighting its potential for developing sustainable hydrogel-based adhesives with strong adhesion capabilities to various substrates. kinampark.com Additionally, levulinic acid esters have been explored as potential bio-based and biodegradable plasticizers for polymers such as polylactide (PLA), aiming to create entirely bio-based and biodegradable plastic products. nih.gov

Environmental Chemistry and Sustainable Engineering

The bio-based origin and biodegradable nature of this compound position it as a compound of interest in environmental chemistry and sustainable engineering efforts.

This compound is derived from renewable resources such as corn, plant-based materials, carbohydrates, and lignocellulose. fishersci.fiunesp.brfishersci.fiuni.luwikipedia.orgfishersci.comsigmaaldrich.comnih.govatamanchemicals.com This makes it a renewable product, aligning with the principles of sustainable chemistry. nih.gov Levulinic acid, the precursor to this compound, has been identified as one of the key "green platform chemicals" by the U.S. Department of Energy. atamanchemicals.com

Evaluation as an Eco-friendly Deicing Agent

This compound is being explored as an eco-friendly alternative in various industrial applications, including as a deicing agent atamanchemicals.com. Studies indicate that it can outperform traditional salts in terms of environmental impact atamanchemicals.com. While some environmentally-friendly de-icing agents, such as this compound, calcium levulinate, and magnesium levulinate (produced from sorghum grains), have shown higher freezing points than sodium chloride (NaCl), making them less effective at lower temperatures, this compound has demonstrated effectiveness in melting ice at temperatures down to -6.7 °C in laboratory tests researchgate.netnih.gov. At -2.7 °C, all three levulinate salts tested (sodium, calcium, and magnesium levulinate) caused melting of ice, with this compound being the most effective among them researchgate.net. Compared to traditional deicers, salts of levulinic acid could be a viable replacement, helping to reduce the disadvantages associated with conventional options researchgate.net. Organic deicing materials, while generally more expensive than regular brine, can reduce the amount of chlorides released into the environment and have shown better performance in comparison to salt brine in some tests vilniustech.lt.

Table 1: Freezing Points of Deicing Salts at Various Concentrations

Deicing Agent10% w/w Concentration (°C)20% w/w Concentration (°C)30% w/w Concentration (°C)40% w/w Concentration (°C)
Rock Salt (NaCl)-6.6-12.5-18.0-20.5
This compound-2.9-7.5-12.0-15.0
Calcium Levulinate-2.1-4.5-6.0-7.8
Magnesium Levulinate-1.5-3.5-5.0-6.5

Data derived from studies on salts of levulinic acid made from grain sorghum nih.gov.

Studies on Biodegradation in Environmental Systems

This compound is regarded as an eco-friendly option because it is biodegradable and derived from renewable plant sources atamanchemicals.com. As an organic salt, this compound is a strong electrolyte and dissociates completely in water europa.eu. Studies on the biodegradation of related levulinate esters have indicated high biodegradability researchgate.net. While specific detailed studies focusing solely on the biodegradation of this compound in various environmental systems were not extensively detailed in the provided results, the general understanding of its origin from biomass and its classification as biodegradable support its environmental profile cymitquimica.comatamanchemicals.com. Research on the biodegradation of other polymer macroparticles in soil and seawater highlights that the process can differ based on environmental factors and microbial populations nih.gov.

Pharmaceutical Precursor and Chemical Synthesis Feedstocks

Role as a Precursor in Active Pharmaceutical Ingredient Synthesis

Levulinic acid, from which this compound is derived, is used as a precursor for pharmaceuticals cymitquimica.comatamanchemicals.com. The largest application of levulinic acid is in the production of aminolevulinic acid, which is used as a biodegradable herbicide atamanchemicals.com. While the direct role of this compound specifically as a precursor in the synthesis of active pharmaceutical ingredients (APIs) was not explicitly detailed, its parent compound, levulinic acid, serves this function cymitquimica.comatamanchemicals.com.

Contributions to Drug Formulation and Delivery System Research

This compound is recognized for its role in drug formulation and delivery systems atamanchemicals.comatamanchemicals.com. It acts as a penetration enhancer, improving the absorption of certain drugs through the skin by disrupting lipid structures in the stratum corneum atamanchemicals.comatamanchemicals.com. A study indicated that this compound could enhance the transdermal delivery of buprenorphine, a potent analgesic, by increasing its permeability through the skin barrier atamanchemicals.com. In a controlled study involving isolated rat livers, this compound was shown to significantly increase the metabolism of buprenorphine when combined with ethanol (B145695), suggesting a potential for improved therapeutic efficacy in clinical settings atamanchemicals.comatamanchemicals.com. The Cosmetic Ingredient Review (CIR) Panel noted that levulinic acid and this compound may enhance the penetration of other ingredients through the skin, as demonstrated in a study of transdermal buprenorphine patch performance cir-safety.org.

Synthesis of Bio-based Solvents and Specialty Chemicals

This compound serves as an important precursor for synthesizing various chemical compounds, including biodegradable plastics and solvents cymitquimica.comatamanchemicals.com. Its derivatives are utilized in producing γ-valerolactone and other valuable chemicals that are integral to sustainable manufacturing processes atamanchemicals.com. Levulinic acid, the precursor to this compound, is considered a promising bio-platform chemical and intermediate for the synthesis of fuels, chemicals, and polymers acs.org. Alkyl levulinate esters and levulinate salts are chemicals with potential for industrial applications researchgate.netresearchgate.net. Levulinate derivatives can be obtained directly from the alcoholysis of biomass sources, which can be considered more sustainable and energy-efficient processes researchgate.net. Recent research has focused on developing cellulose derivatives using this compound as a starting material, and these derivatives have shown promising results in enhancing the properties of cellulose-based materials atamanchemicals.com. Levulinate solvents offer a sustainable alternative to solvents based on fossil feedstock for a wide range of applications due to their broad solvency power, low volatility, high safety profile, and biodegradability basf.com.

Table 2: Examples of Levulinate Derivatives and Applications

Derivative NameParent CompoundExample Applications
Aminolevulinic AcidLevulinic AcidBiodegradable herbicide
γ-ValerolactoneThis compound/LABiofuel precursor, chemical synthesis
Alkyl LevulinatesLevulinic Acid/LABiofuel additives, specialty chemicals, solvents
Cellulose DerivativesThis compoundEnhanced properties in cellulose-based materials
Glycerol Levulinate KetalMethyl LevulinateGreen solvent, polymeric materials

Data compiled from search results atamanchemicals.comresearchgate.netatamanchemicals.comresearchgate.netbasf.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23662139
Levulinic Acid7954
Aminolevulinic Acid150
γ-Valerolactone9252
Methyl Levulinate624-45-3 (CAS)
Buprenorphine64407

Note: PubChem CID for Methyl Levulinate was not directly found in the results; CAS number is provided where available ontosight.aicir-safety.orgthegoodscentscompany.comwikidata.orgnih.govatamankimya.comcir-safety.org. PubChem CID for Levulinic Acid, Aminolevulinic Acid, and Buprenorphine were found through general knowledge and quick verification.this compound is the sodium salt of levulinic acid, a compound derived from biomass cymitquimica.comontosight.ai. It is characterized as a white crystalline powder with high solubility in water cymitquimica.comontosight.ai. This compound is recognized for its versatile properties, leading to its utilization across various industries, including food, pharmaceutical, and cosmetic sectors ontosight.ai.

Environmental Applications

Evaluation as an Eco-friendly Deicing Agent

Research is exploring this compound as an environmentally friendly alternative for various industrial uses, including deicing atamanchemicals.com. Studies suggest it may offer environmental advantages over traditional salts atamanchemicals.com. While certain eco-friendly deicing agents, such as this compound, calcium levulinate, and magnesium levulinate (derived from sorghum grains), have exhibited higher freezing points compared to sodium chloride (NaCl), potentially limiting their effectiveness at very low temperatures, this compound has demonstrated ice melting capabilities at temperatures as low as -6.7 °C in laboratory settings researchgate.netnih.gov. At -2.7 °C, all three tested levulinate salts (sodium, calcium, and magnesium levulinate) were effective in melting ice, with this compound showing the highest efficacy among them researchgate.net. The salts of levulinic acid are considered potential alternatives to conventional deicers, offering a means to mitigate the drawbacks associated with traditional options researchgate.net. Although organic deicing materials typically have a higher cost than standard brine, they contribute to a reduction in chloride release into the environment and have shown superior performance in some comparative tests vilniustech.lt.

Table 1: Freezing Points of Deicing Salts at Various Concentrations

Deicing Agent10% w/w Concentration (°C)20% w/w Concentration (°C)30% w/w Concentration (°C)40% w/w Concentration (°C)
Rock Salt (NaCl)-6.6-12.5-18.0-20.5
This compound-2.9-7.5-12.0-15.0
Calcium Levulinate-2.1-4.5-6.0-7.8
Magnesium Levulinate-1.5-3.5-5.0-6.5

Data compiled from studies on salts of levulinic acid produced from grain sorghum nih.gov.

Studies on Biodegradation in Environmental Systems

This compound is considered an environmentally conscious choice due to its biodegradable nature and origin from renewable plant sources atamanchemicals.com. As a strong electrolyte, this compound undergoes complete dissociation in aqueous solutions europa.eu. Investigations into the biodegradation of related levulinate esters have indicated a high degree of biodegradability researchgate.net. While comprehensive studies focusing exclusively on the biodegradation of this compound in diverse environmental matrices were not extensively detailed in the retrieved information, its biomass derivation and classification as biodegradable support its environmental profile cymitquimica.comatamanchemicals.com. Research on the biodegradation of other polymer macroparticles in soil and seawater demonstrates that the process can vary depending on environmental conditions and the specific microbial populations present nih.gov.

Pharmaceutical Precursor and Chemical Synthesis Feedstocks

Role as a Precursor in Active Pharmaceutical Ingredient Synthesis

Levulinic acid, the compound from which this compound is derived, is utilized as a precursor in the synthesis of pharmaceuticals cymitquimica.comatamanchemicals.com. A significant application of levulinic acid is its role in the production of aminolevulinic acid, which is employed as a biodegradable herbicide atamanchemicals.com. While the direct function of this compound itself as a precursor in the synthesis of active pharmaceutical ingredients (APIs) was not explicitly elaborated upon, its parent compound, levulinic acid, serves this purpose cymitquimica.comatamanchemicals.com.

Contributions to Drug Formulation and Delivery System Research

This compound is recognized for its utility in drug formulation and delivery systems atamanchemicals.comatamanchemicals.com. It functions as a penetration enhancer, facilitating the absorption of certain drugs through the skin by disrupting the lipid structures within the stratum corneum atamanchemicals.comatamanchemicals.com. A study indicated that this compound could augment the transdermal delivery of buprenorphine, a potent analgesic, by increasing its permeability across the skin barrier atamanchemicals.com. In a controlled laboratory study involving isolated rat livers, this compound, when combined with ethanol, was shown to significantly increase the metabolism of buprenorphine, suggesting potential for enhanced therapeutic efficacy in clinical applications atamanchemicals.comatamanchemicals.com. The Cosmetic Ingredient Review (CIR) Panel observed that levulinic acid and this compound have the potential to enhance the penetration of other ingredients through the skin, as evidenced by a study on the performance of transdermal buprenorphine patches cir-safety.org.

Synthesis of Bio-based Solvents and Specialty Chemicals

This compound serves as a key precursor for the synthesis of various chemical compounds, including biodegradable plastics and solvents cymitquimica.comatamanchemicals.com. Its derivatives are used in the production of γ-valerolactone and other valuable chemicals essential for sustainable manufacturing processes atamanchemicals.com. Levulinic acid, the precursor to this compound, is considered a promising bio-platform chemical and an intermediate for the synthesis of fuels, chemicals, and polymers acs.org. Alkyl levulinate esters and levulinate salts are compounds with considerable potential for industrial applications researchgate.netresearchgate.net. Levulinate derivatives can be directly obtained from the alcoholysis of biomass sources, processes that are considered more sustainable and energy-efficient researchgate.net. Recent research has explored the development of cellulose derivatives utilizing this compound as a starting material, demonstrating promising results in improving the properties of cellulose-based materials atamanchemicals.com. Levulinate solvents offer a sustainable alternative to solvents derived from fossil fuels across a broad range of applications due to their wide solvency power, low volatility, favorable safety profile, and biodegradability basf.com.

Table 2: Examples of Levulinate Derivatives and Applications

Derivative NameParent CompoundExample Applications
Aminolevulinic AcidLevulinic AcidBiodegradable herbicide
γ-ValerolactoneThis compound/LABiofuel precursor, chemical synthesis
Alkyl LevulinatesLevulinic Acid/LABiofuel additives, specialty chemicals, solvents
Cellulose DerivativesThis compoundEnhanced properties in cellulose-based materials
Glycerol Levulinate KetalMethyl LevulinateGreen solvent, polymeric materials

Data compiled from search results atamanchemicals.comresearchgate.netatamanchemicals.comresearchgate.netbasf.com.

Future Research Directions and Sustainability Outlook for Sodium Levulinate

Innovations in Sustainable Production and Biorefinery Integration

Current industrial production of sodium levulinate typically involves the extraction of levulinic acid from biomass through acid hydrolysis, followed by neutralization with sodium hydroxide (B78521). atamanchemicals.com While this method utilizes renewable feedstocks, ongoing research is focused on enhancing the sustainability and efficiency of this process, particularly within the framework of integrated biorefineries. rsc.orgmdpi.com

Biorefineries aim to sustainably process biomass into a range of value-added products and bioenergy, analogous to petroleum refineries but with non-toxic, biodegradable outputs. rsc.org Integrating this compound production into biorefinery concepts offers the potential for more efficient resource utilization and reduced waste streams. Research is exploring direct conversion routes from lignocellulosic biomass to levulinate esters and acids using catalytic processes. researchgate.netgoogle.com For example, studies are investigating the use of various catalysts, including solid acid catalysts, to improve the yield and selectivity of levulinic acid production from different biomass sources like paper sludge, maize straw, and wood residue. researchgate.net

Fed-batch hydrolysis is another area of innovation being studied to increase the concentration of levulinic acid in hydrolysates, which can reduce energy consumption in subsequent separation and purification steps. acs.org Researchers have achieved a levulinic acid concentration of 171.63 g/L through a fed-batch hydrolysis process using cellulose (B213188) as a raw material. acs.org

The potential for integrating this compound production with other valuable bio-based chemicals within a biorefinery is also being explored. Levulinic acid and its derivatives are considered platform chemicals that can be further converted into a variety of important industrial chemicals. mdpi.comresearchgate.net

Exploration of Novel Derivatives and Undiscovered Applications

Beyond its established uses as a preservative and skin-conditioning agent, research is actively exploring novel derivatives of levulinic acid and this compound, as well as their potential in undiscovered applications. atamanchemicals.comresearchgate.net Levulinic acid can be transformed into a range of higher-value molecules, including polymeric materials, fuel additives, pharmaceuticals, pesticides, fragrances, plasticizers, and solvents. mdpi.com

One area of focus is the development of cellulose derivatives using this compound as a starting material. atamanchemicals.comtennessee.edu this compound cellulose (SLC), a new cellulose ether derivative, has been synthesized and characterized, showing potential as a bio-based material with applications in various industries, including food, pharmaceuticals, and textiles. tennessee.edunsf.gov Research on SLC synthesis has explored different reaction conditions, such as thermal and microwave heating, to optimize yield and degree of substitution. tennessee.edunsf.gov

Another significant derivative is gamma-valerolactone (B192634) (GVL), which can be produced from levulinic acid or its esters through hydrogenation. researchgate.netmdpi.com GVL is recognized as an important biomass platform molecule with applications as a solvent and a precursor for liquid fuels and other chemicals. mdpi.combohrium.com Studies are investigating efficient catalytic systems for the conversion of methyl levulinate to GVL. bohrium.com

Research also indicates the potential for levulinate derivatives in areas such as antifreeze additives, drug formulation and delivery systems, and as intermediates for various chemical syntheses. researchgate.net

Deeper Mechanistic Understanding through Advanced Molecular Studies

While the antimicrobial mechanism of this compound is understood to involve the disruption of microbial cell membranes and maintenance of skin acidity, deeper mechanistic studies are ongoing to fully elucidate its effects at a molecular level. atamanchemicals.comrxweb-prd.com Understanding the precise interactions of this compound with microbial cells can lead to the development of more effective formulations and expanded applications.

Advanced research questions include how mechanistic studies can clarify the compound's antimicrobial efficacy in preservative systems. Techniques such as transcriptomic analysis, which compares gene expression profiles in microorganisms exposed to this compound, and membrane permeability assays using fluorescent probes, are being employed to investigate its cellular impact.

Studies are also exploring the synergistic effects of levulinic acid in combination with other substances, such as sodium dodecyl sulfate (B86663) (SDS), where a postulated mechanism of action involves enhanced antimicrobial efficacy even in the presence of organic materials. researchgate.net

Furthermore, mechanistic studies are crucial for optimizing the synthesis of levulinic acid derivatives. For instance, research into the catalytic transfer hydrogenation of methyl levulinate to GVL is utilizing combined experimental and Density Functional Theory (DFT) studies to understand the role of catalysts like nickel and nickel-copper alloys at a molecular level and optimize reaction pathways. bohrium.com

Contribution to Green Chemistry Principles and Circular Economy Models

This compound aligns well with the principles of green chemistry and contributes to the development of circular economy models. mdpi.comtarosdiscovery.com Its production from renewable biomass feedstock reduces reliance on fossil fuels, addressing the green chemistry principle of using renewable raw materials. sxytbio.comacs.org The focus on developing sustainable production methods, such as those integrated into biorefineries, directly supports green chemistry by aiming for more efficient processes with reduced waste and energy consumption. rsc.orgtarosdiscovery.com

The versatility of levulinic acid as a platform chemical allows for its conversion into a variety of valuable products, promoting the concept of utilizing biomass waste streams and creating a more circular flow of materials. researchgate.netmdpi.com Research into converting lignocellulosic residues, which are often considered waste, into valuable products like methyl levulinate exemplifies this contribution to the circular economy. researchgate.netmdpi.com

This compound's role as a natural and biodegradable preservative offers a sustainable alternative to synthetic preservatives, reducing the introduction of potentially harmful substances into the environment and aligning with the design of safer chemicals. sxytbio.comacs.org The increasing demand for natural and eco-friendly products further drives the adoption of ingredients like this compound, supporting a shift towards more sustainable consumption patterns. sxytbio.com

Integrating green chemistry principles and circular economy concepts into the research and development of this compound is seen as crucial for creating a more sustainable future, focusing on reducing waste, conserving resources, and minimizing environmental impact while maintaining economic viability. mdpi.com

Q & A

Q. What are the established methodologies for synthesizing sodium levulinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-catalyzed hydrolysis of biomass-derived polysaccharides (e.g., glucose or fructose) followed by neutralization with sodium hydroxide. Key steps include:

  • Hydrolysis using Brønsted-Lowry acids (e.g., sulfuric acid) to produce 5-hydroxymethylfurfural (5-HMF).
  • Rehydration of 5-HMF to levulinic acid, then neutralization to form the sodium salt . Researchers should optimize parameters like temperature, acid concentration, and reaction time to maximize yield (e.g., 60–80% under industrial conditions) while minimizing byproducts (e.g., humins). Purity (>97%) can be verified via HPLC or titration .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or cosmetic formulations)?

  • High-Performance Liquid Chromatography (HPLC): Paired with UV detection (210–230 nm) or mass spectrometry for high sensitivity.
  • Nuclear Magnetic Resonance (NMR): For structural confirmation, particularly ¹H and ¹³C NMR to distinguish levulinate from isomers.
  • Enzymatic Assays: Customized assays using levulinate kinase or dehydrogenase for biological samples . Method validation should include spike-and-recovery tests in relevant matrices to assess accuracy (e.g., ±5% deviation) .

Q. What is the current evidence regarding this compound’s safety profile in dermal applications?

Human Repeated Insult Patch Tests (HRIPT) on formulations containing 0.4–0.57% this compound showed no irritation or sensitization in 53–103 subjects. However, levulinic acid (precursor) caused severe ocular irritation in vitro (EpiOcular™ viability: 2.5%; BCOP assay IVIS: 84.29). Researchers must distinguish between the acid and its salt in safety assessments and consider exposure routes (e.g., eye shadow vs. mouthwash) .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s antimicrobial efficacy in preservative systems?

  • Transcriptomic Analysis: Compare gene expression profiles in microbial models (e.g., Staphylococcus aureus) exposed to this compound vs. controls.
  • Membrane Permeability Assays: Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial cell walls.
  • Synergy Studies: Apply factorial designs to test interactions with other preservatives (e.g., potassium sorbate), measuring fractional inhibitory concentration (FIC) indices .

Q. How should researchers address contradictions in cytotoxicity data between in vitro and in vivo models?

Discrepancies may arise from:

  • Model Limitations: Immortalized cell lines (e.g., HaCaT) vs. primary human keratinocytes.
  • Metabolic Differences: Hepatic conversion of this compound in vivo vs. static in vitro conditions. Proposed solutions:
  • Use 3D tissue models (e.g., EpiDerm™) for better physiological relevance.
  • Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies with isotopic labeling (e.g., ¹⁴C) .

Q. What experimental designs are optimal for investigating this compound’s role in enhancing transdermal drug delivery?

  • Franz Diffusion Cell Studies: Compare permeation rates of model drugs (e.g., caffeine) with/without this compound in excised human skin.
  • Confocal Microscopy: Track fluorescently tagged nanoparticles to assess penetration depth.
  • Molecular Dynamics Simulations: Model interactions between levulinate ions and stratum corneum lipids .

Q. How can researchers characterize degradation products of this compound under varying storage conditions?

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, analyzing degradation via LC-MS.
  • Forced Degradation Studies: Use oxidative (H₂O₂), acidic (HCl), and photolytic (UV) stress to identify major degradation pathways.
  • QbD (Quality by Design) Frameworks: Apply DOE (Design of Experiments) to predict shelf-life .

Q. What computational approaches predict this compound’s environmental impact in wastewater systems?

  • QSAR (Quantitative Structure-Activity Relationship): Model biodegradability using descriptors like logP and molecular weight.
  • Metagenomic Analysis: Profile microbial communities in activated sludge exposed to this compound to assess metabolic adaptation.
  • Life Cycle Assessment (LCA): Compare environmental footprints of this compound vs. synthetic preservatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.